molecular formula C19H20N4O5S2 B2355096 N-(4-(3-oxo-3-((4-sulfamoylphenethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021266-52-3

N-(4-(3-oxo-3-((4-sulfamoylphenethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2355096
CAS No.: 1021266-52-3
M. Wt: 448.51
InChI Key: KSRJVCRCGJKJDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, non-steroidal biologically active heterocyclic compounds were synthesized starting from 2-chloro-1- (2- (4-chlorophenyl)benzo [d]thiazol-3 (2H)-yl) ethanone . The structure configuration of newly synthesized compounds was determined by elemental analysis and various spectroscopic techniques .


Molecular Structure Analysis

The thiazole ring, which is a part of the molecule, consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Chemical Reactions Analysis

The compounds were tested for their anti-inflammation, analgesic, ulcerogenic, acute toxicity, and free radical scavenging action and compared with reference drugs in albino rats . Compound 4- (2- (4-chlorophenyl)benzo [d]thiazol-3 (2H)-yl)-N- ( (3-substituted-2-hydrobenzo [d]thiazol-2-yl)methylene)thiazol-2-amine (3c) was the most active compound than the reference drug at a dose of 50 mg/kg p.o .

Scientific Research Applications

Synthesis and Reactivity

N-(4-(3-oxo-3-((4-sulfamoylphenethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide is a compound involved in various synthesis and reactivity studies. For example, Aleksandrov and El’chaninov (2017) synthesized a related compound, N-(1-Naphthyl)furan-2-carboxamide, demonstrating the process of coupling naphthalen-1-amine with furan-2-carbonyl chloride and further chemical reactions (Aleksandrov & El’chaninov, 2017). Similarly, Aleksandrov and El’chaninov (2017) also explored the synthesis of 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole through a series of chemical reactions involving furan-2-carbonyl chloride (Aleksandrov & El’chaninov, 2017).

Molecular Characterization and Analysis

The molecular and electronic structures of similar compounds have been investigated. Cakmak et al. (2022) conducted a study on a thiazole-based heterocyclic amide, where they synthesized and characterized N-(thiazol-2-yl)furan-2-carboxamide, analyzing its structure through various spectroscopic techniques and theoretical modeling (Cakmak et al., 2022).

Biological Activity

Several studies have focused on the biological activity of related compounds. For instance, Patel, Patel, and Shah (2015) synthesized N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives and evaluated their antibacterial and antifungal activities (Patel, Patel, & Shah, 2015). Raval, Naik, and Desai (2012) synthesized a series of compounds including 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide, which showed significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the available resources, molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Properties

IUPAC Name

N-[4-[3-oxo-3-[2-(4-sulfamoylphenyl)ethylamino]propyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S2/c20-30(26,27)15-6-3-13(4-7-15)9-10-21-17(24)8-5-14-12-29-19(22-14)23-18(25)16-2-1-11-28-16/h1-4,6-7,11-12H,5,8-10H2,(H,21,24)(H2,20,26,27)(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRJVCRCGJKJDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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